molecular formula C19H16N2O6 B13846231 (1-Hydroxymethyl) Roxadustat

(1-Hydroxymethyl) Roxadustat

Cat. No.: B13846231
M. Wt: 368.3 g/mol
InChI Key: UUXNKENDDGEQBF-UHFFFAOYSA-N
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Description

(1-Hydroxymethyl) Roxadustat is a derivative of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor. Roxadustat is primarily used to treat anemia associated with chronic kidney disease by stimulating erythropoiesis through the stabilization of hypoxia-inducible factor (HIF) proteins . This compound has garnered significant attention due to its potential therapeutic applications and unique mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxymethyl) Roxadustat involves several steps, starting from the precursor compound Roxadustat. The hydroxymethyl group is introduced through a series of chemical reactions, including hydroxylation and methylation under controlled conditions . Specific details on the reaction conditions, such as temperature, pressure, and catalysts used, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quality control . The process is designed to ensure consistency and scalability while maintaining the compound’s efficacy and safety.

Chemical Reactions Analysis

Types of Reactions: (1-Hydroxymethyl) Roxadustat undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . Reaction conditions such as solvent choice, temperature, and pH play a critical role in determining the reaction’s outcome.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties .

Properties

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

2-[[4-hydroxy-1-(hydroxymethyl)-7-phenoxyisoquinoline-3-carbonyl]amino]acetic acid

InChI

InChI=1S/C19H16N2O6/c22-10-15-14-8-12(27-11-4-2-1-3-5-11)6-7-13(14)18(25)17(21-15)19(26)20-9-16(23)24/h1-8,22,25H,9-10H2,(H,20,26)(H,23,24)

InChI Key

UUXNKENDDGEQBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N=C3CO)C(=O)NCC(=O)O)O

Origin of Product

United States

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